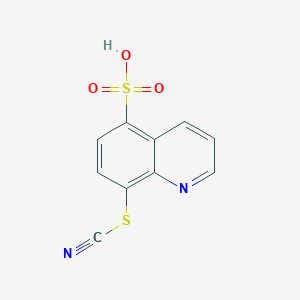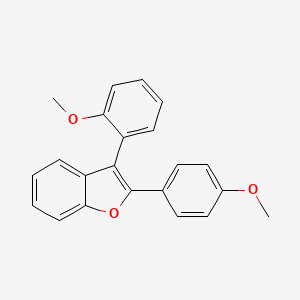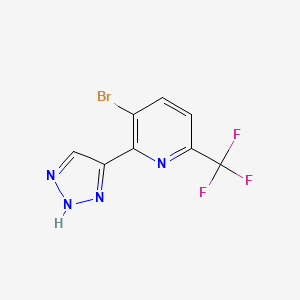
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is a compound that features a furan ring, a butyl chain, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the butyl-furan intermediate: This can be achieved by reacting furan with a butyl halide under basic conditions.
Sulfonamide formation: The butyl-furan intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, similar to benzene, but more reactive due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan ring and sulfonamide group can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide: Lacks the stereochemistry of the (S)-enantiomer.
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide: Shorter alkyl chain.
N-(1-(Thiophen-2-yl)butyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the furan ring also imparts distinct reactivity and properties compared to similar compounds with different heterocycles.
Propriétés
Formule moléculaire |
C15H19NO3S |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-[(1S)-1-(furan-2-yl)butyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h4,6-11,14,16H,3,5H2,1-2H3/t14-/m0/s1 |
Clé InChI |
FFVDKRRKGUDNRA-AWEZNQCLSA-N |
SMILES isomérique |
CCC[C@@H](C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCC(C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



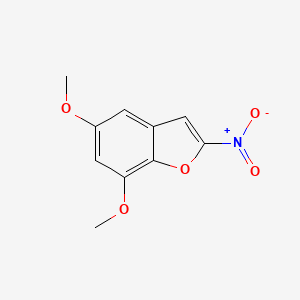
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
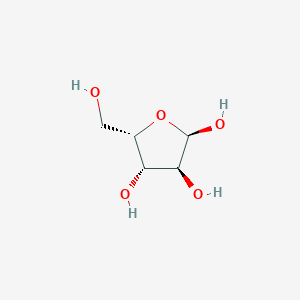

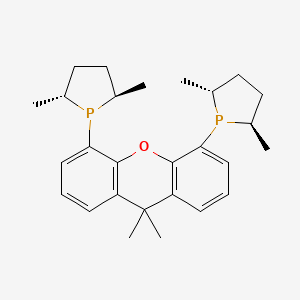

![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)



